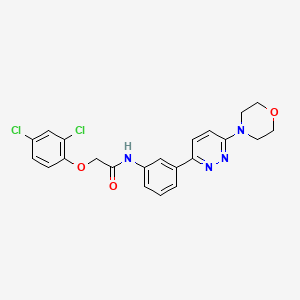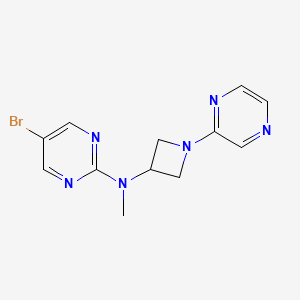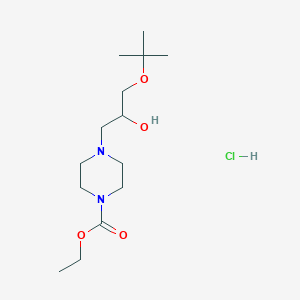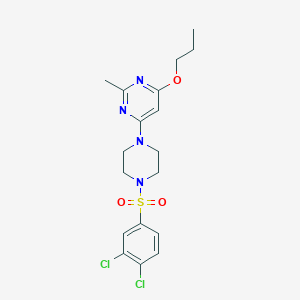
2-(2,4-dichlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, commonly known as MORPHI, is a novel compound that has gained significant attention in the field of scientific research in recent years. This compound has been synthesized using a unique method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of MORPHI involves binding to a specific protein target, which leads to a cascade of biochemical events that ultimately result in the desired effect. The exact mechanism of action of MORPHI is still being studied, but it is believed that it works by altering the conformation of the protein target, which can either activate or inhibit its function.
Biochemical and Physiological Effects:
MORPHI has been shown to have a range of biochemical and physiological effects. In one study, MORPHI was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, MORPHI has been shown to have anti-inflammatory effects and to improve insulin sensitivity in obese mice. These findings suggest that MORPHI has potential therapeutic applications in a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MORPHI is its specificity for a particular protein target, which makes it a valuable tool in drug discovery and protein interaction studies. However, one of the limitations of MORPHI is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for research on MORPHI. One area of research is the development of new synthesis methods that are more efficient and scalable. Additionally, further studies are needed to fully understand the mechanism of action of MORPHI and its potential therapeutic applications in various diseases and conditions. Finally, the use of MORPHI as a tool in drug discovery and protein interaction studies is an area that is likely to be explored further in the future.
Conclusion:
In conclusion, MORPHI is a novel compound that has shown significant potential in various scientific research applications. Its unique synthesis method and specificity for a particular protein target make it a valuable tool in drug discovery and protein interaction studies. Further research is needed to fully understand the mechanism of action of MORPHI and its potential therapeutic applications in various diseases and conditions.
Métodos De Síntesis
The synthesis of MORPHI involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. This is then reacted with 3-(6-morpholinopyridazin-3-yl)aniline in the presence of acetic acid to form MORPHI. The synthesis of MORPHI is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
MORPHI has shown potential in various scientific research applications, including its use as a tool in drug discovery and as a molecular probe for studying protein interactions. MORPHI has been found to bind to a specific protein target, which makes it a valuable tool for identifying new drug targets and developing new drugs. Additionally, MORPHI has been used as a molecular probe to study protein-protein interactions, which can provide valuable insights into the mechanisms of various biological processes.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXNCGNBMAUFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)
![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)
![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)


